molecular formula C35H30F2N4O4 B13687866 N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide

N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B13687866
M. Wt: 608.6 g/mol
InChI Key: RRKQUVKADJXGBZ-UHFFFAOYSA-N
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Description

N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound featuring multiple functional groups, including indole, amide, and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the fluoro-substituted phenyl groups and the amide linkage. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of Fluoro-Substituted Phenyl Groups: This step involves nucleophilic aromatic substitution reactions.

    Amide Bond Formation: Coupling reactions using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU) are employed to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, thereby modulating their activity. Specific pathways and targets would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide is unique due to its combination of indole, fluoro-substituted phenyl, and amide groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C35H30F2N4O4

Molecular Weight

608.6 g/mol

IUPAC Name

N-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[4-(4-fluorophenoxy)anilino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C35H30F2N4O4/c1-40(27-17-22-5-2-3-6-23(22)18-27)33(43)21-41(35(44)31-19-24-7-4-8-30(37)34(24)39-31)20-32(42)38-26-11-15-29(16-12-26)45-28-13-9-25(36)10-14-28/h2-16,19,27,39H,17-18,20-21H2,1H3,(H,38,42)

InChI Key

RRKQUVKADJXGBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)CN(CC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)F)C(=O)C5=CC6=C(N5)C(=CC=C6)F

Origin of Product

United States

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